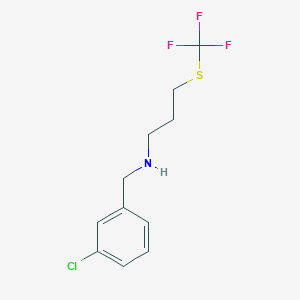
(3-Chloro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine is an organic compound characterized by the presence of a benzyl group substituted with a chlorine atom and a propylamine chain substituted with a trifluoromethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine typically involves the reaction of 3-chlorobenzyl chloride with 3-trifluoromethylsulfanylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Hydroxyl, amino, or alkyl-substituted benzyl derivatives.
Scientific Research Applications
(3-Chloro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Chloro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, potentially increasing its efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzyl chloride: A precursor in the synthesis of (3-Chloro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine.
3-Chlorobenzyl alcohol: A related compound with a hydroxyl group instead of an amine group.
Benzyl chloride: A simpler analog without the chlorine and trifluoromethylsulfanyl substitutions.
Uniqueness
This compound is unique due to the presence of both chlorine and trifluoromethylsulfanyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s reactivity, stability, and potential biological activity compared to its simpler analogs.
Properties
Molecular Formula |
C11H13ClF3NS |
|---|---|
Molecular Weight |
283.74 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C11H13ClF3NS/c12-10-4-1-3-9(7-10)8-16-5-2-6-17-11(13,14)15/h1,3-4,7,16H,2,5-6,8H2 |
InChI Key |
PHFYWQUCPRMWKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCCSC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


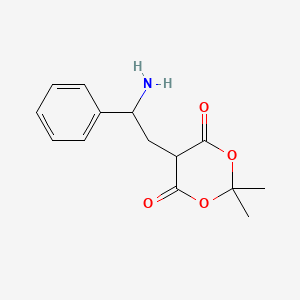
![(3aR,4S,6R,6aS)-6-(N-Boc-amino)-3-(1-ethylpropyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]isoxazole-4-carboxylicAcidMethylEster](/img/structure/B12104945.png)
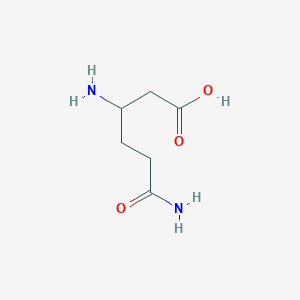
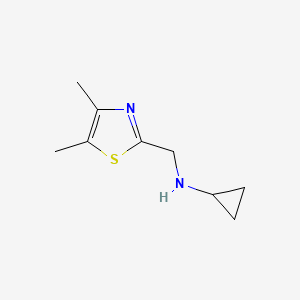
![[4-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B12104969.png)
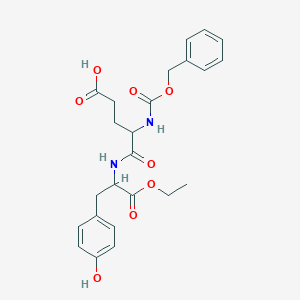
![(2R,4aR,7S,8R,8aR)-Hexahydro-7,8-dihydroxy-2-phenyl-5H-1,3-dioxino[5,4-b]pyridine-5-carboxylic Acid Phenylmethyl Ester](/img/structure/B12104977.png)

![(R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide](/img/structure/B12104987.png)
![Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12104989.png)
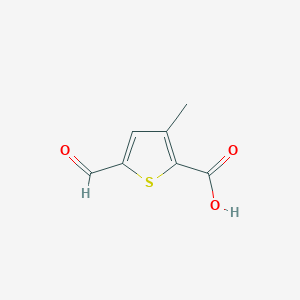
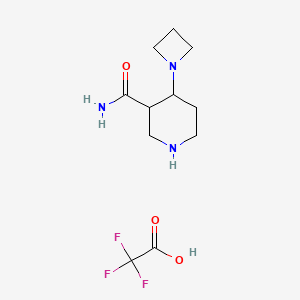

![4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide](/img/structure/B12105011.png)
